molecular formula C17H13Cl2NO3 B13078416 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid

2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid

Cat. No.: B13078416
M. Wt: 350.2 g/mol
InChI Key: KHSGOXXIQUFICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide. The final step involves reacting the hydrazide with 2,3-dichlorophenylboronic acid under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride typically yields the corresponding alcohols.

Scientific Research Applications

2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid apart from similar compounds is its indole core, which imparts unique biological activities. The presence of the 2,3-dichlorophenyl and methoxy groups further enhances its pharmacological properties, making it a promising candidate for drug development.

Properties

Molecular Formula

C17H13Cl2NO3

Molecular Weight

350.2 g/mol

IUPAC Name

2-[4-(2,3-dichlorophenyl)-5-methoxy-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C17H13Cl2NO3/c1-23-13-6-5-12-15(9(8-20-12)7-14(21)22)16(13)10-3-2-4-11(18)17(10)19/h2-6,8,20H,7H2,1H3,(H,21,22)

InChI Key

KHSGOXXIQUFICF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2CC(=O)O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.